![molecular formula C4H7N3O B055079 [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 125295-22-9](/img/structure/B55079.png)
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine
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Overview
Description
The compound “[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazoles involves the reaction of appropriate heteroaryl/aryl/aliphatic carboxylic acids with a hydrazide derivative in the presence of phosphorous oxychloride . This results in a dehydrative cyclization yielding the desired oxadiazole .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis
The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, has been studied . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Medicine
1,3,4-Oxadiazoles, such as the compound , have been successfully used in the treatment of various diseases in humans . They exhibit a range of biological activities including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Agriculture
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . For example, an effective herbicide may be obtained by combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines .
Synthesis
Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . This compound could be used in the future in medicine and agriculture .
Biological Evaluation
1,3,4-Oxadiazole derivatives have been synthesized and evaluated as Acetylcholinesterase Inhibitors .
Anticancer Evaluation
The MTT test enables us to quantify the living cells by measuring the activity of mitochondrial enzymes, enables reducing tetrazolium dye MTT to purple formazan .
Anti-Trypanosomal Activity
Further, they studied the probable mode of action of the synthesized compounds against Trypanosoma cruzi cysteine protease cruzain using molecular docking .
Mechanism of Action
Target of Action
It’s known that oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets and cause changes that result in their anti-infective activities .
Biochemical Pathways
It’s known that oxadiazole derivatives can affect various biochemical pathways, leading to their anti-infective activities .
Pharmacokinetics
In silico results of similar compounds indicate that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
It’s known that oxadiazole derivatives can have anti-infective activities .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHRWGNGFXIPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560358 |
Source
|
Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine | |
CAS RN |
125295-22-9 |
Source
|
Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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